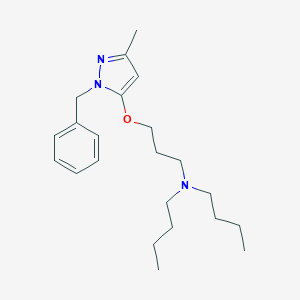
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-, also known as BDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a pyrazole derivative that has been synthesized through a specific method and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to exhibit potent antiproliferative activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways that are involved in cancer cell proliferation and inflammation. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to have several biochemical and physiological effects. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been shown to induce apoptosis, or programmed cell death, in cancer cells. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been found to reduce oxidative stress and lipid peroxidation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has several advantages for lab experiments. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- is a potent and selective inhibitor of cancer cell proliferation, making it a valuable tool for studying the mechanisms of cancer cell growth and metastasis. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has some limitations for lab experiments. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- is a relatively new compound, and its effects on normal cells and tissues are not fully understood. Further studies are needed to determine the optimal dosage and administration of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- for cancer therapy.
Zukünftige Richtungen
There are several future directions for the study of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-. One direction is to investigate the potential of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- as a cancer therapeutic agent. Further studies are needed to determine the optimal dosage, administration, and toxicity of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- in animal models and clinical trials. Another direction is to study the effects of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- has been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of these diseases. Finally, further studies are needed to elucidate the exact mechanism of action of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- and its effects on normal cells and tissues.
Synthesemethoden
The synthesis of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- involves a multi-step process that starts with the reaction of 3-(dibutylamino)propanol with 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. The resulting intermediate is then reacted with 4-(chloromethyl)phenyl chloroformate to yield the final product, Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl-. This synthesis method has been optimized to produce high yields of Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- with excellent purity.
Eigenschaften
CAS-Nummer |
19477-46-4 |
|---|---|
Produktname |
Pyrazole, 1-benzyl-5-(3-(dibutylamino)propoxy)-3-methyl- |
Molekularformel |
C22H35N3O |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-[3-(2-benzyl-5-methylpyrazol-3-yl)oxypropyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C22H35N3O/c1-4-6-14-24(15-7-5-2)16-11-17-26-22-18-20(3)23-25(22)19-21-12-9-8-10-13-21/h8-10,12-13,18H,4-7,11,14-17,19H2,1-3H3 |
InChI-Schlüssel |
CYLOTRLTNDVQQX-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
Kanonische SMILES |
CCCCN(CCCC)CCCOC1=CC(=NN1CC2=CC=CC=C2)C |
Andere CAS-Nummern |
19477-46-4 |
Synonyme |
N-[3-(2-benzyl-5-methyl-pyrazol-3-yl)oxypropyl]-N-butyl-butan-1-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)



![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)